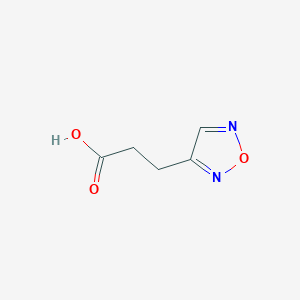![molecular formula C8H5F3N2S B11771136 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine CAS No. 613262-18-3](/img/structure/B11771136.png)
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H5F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves the introduction of a trifluoromethyl group into the benzo[d]isothiazole ring. One common method involves the reaction of 5-chlorobenzo[d]isothiazol-3-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]isothiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)benzo[d]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylbenzo[d]isothiazol-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chlorobenzo[d]isothiazol-3-amine: Contains a chlorine atom instead of a trifluoromethyl group.
5-Fluorobenzo[d]isothiazol-3-amine: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Número CAS |
613262-18-3 |
|---|---|
Fórmula molecular |
C8H5F3N2S |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13) |
Clave InChI |
QXLQNGWZNIONGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


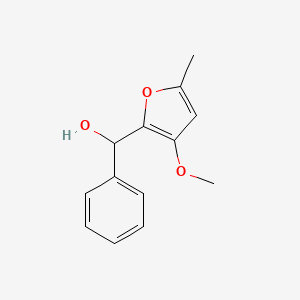
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)

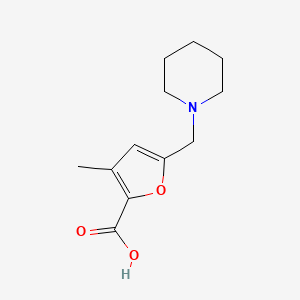
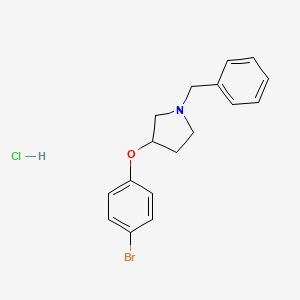

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)


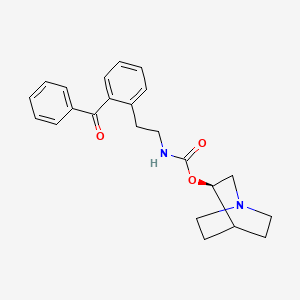


![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
